molecular formula C10H19NO4 B6156792 tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate CAS No. 1393732-56-3

tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

Cat. No. B6156792
CAS RN: 1393732-56-3
M. Wt: 217.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate, commonly referred to as tBEDAC, is an organic compound with the molecular formula C7H14O4. It is a tertiary alcohol with a cyclic structure and a carboxylic acid group. tBEDAC has a variety of applications in the fields of chemistry and biology, including synthesis, drug design, and biochemistry.

Mechanism of Action

The mechanism of action of tBEDAC is not yet fully understood. However, it is believed that the carboxylic acid group of the molecule is involved in the binding of the molecule to enzymes, while the tertiary alcohol group is involved in the catalytic activity of the enzyme. Additionally, the cyclic structure of tBEDAC may play a role in its binding to enzymes and its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of tBEDAC are not yet fully understood. However, it has been shown to be metabolized by enzymes involved in the metabolism of drugs and other compounds, and it has been shown to interact with a variety of proteins and enzymes in the body.

Advantages and Limitations for Lab Experiments

The use of tBEDAC in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it can be used to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds, and it can be used to study the structure and function of enzymes involved in the synthesis of complex molecules.
However, there are some limitations to the use of tBEDAC in laboratory experiments. It is not readily available in large quantities, and it is not well-suited for use in high-throughput experiments due to its low solubility. Additionally, the mechanism of action of tBEDAC is not yet fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are several potential future directions for the study of tBEDAC. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design and synthesis. Additionally, further research into its synthesis and stability could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into its potential applications in biochemistry and chemical biology could lead to the development of new and innovative uses for tBEDAC.

Synthesis Methods

TBEDAC can be synthesized through a variety of methods, including the reaction of tert-butyl azetidine-1-carboxylate with ethanol in the presence of a base. This reaction results in the formation of the desired product, tBEDAC. Other methods for the synthesis of tBEDAC include the reaction of 1,2-ethanediol with tert-butyl azetidine-1-carboxylate in the presence of a base, and the reaction of ethyl acetate with tert-butyl azetidine-1-carboxylate in the presence of a base.

Scientific Research Applications

TBEDAC has been used as a model compound for the study of enzyme-catalyzed reactions. It has been used to study the mechanism of action of enzymes involved in the metabolism of drugs and other compounds. Additionally, tBEDAC has been used to study the structure and function of enzymes involved in the synthesis of complex molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminopropanoate with glycidol in the presence of a base to form tert-butyl 3-(1,2-epoxypropyl)azetidine-1-carboxylate, which is then hydrolyzed with acid to yield the final product.", "Starting Materials": [ "tert-butyl 3-aminopropanoate", "glycidol", "base", "acid" ], "Reaction": [ "Step 1: Add tert-butyl 3-aminopropanoate and glycidol to a reaction flask.", "Step 2: Add a base such as sodium hydroxide to the reaction flask and stir the mixture at room temperature for several hours.", "Step 3: Quench the reaction with acid to form tert-butyl 3-(1,2-epoxypropyl)azetidine-1-carboxylate.", "Step 4: Hydrolyze tert-butyl 3-(1,2-epoxypropyl)azetidine-1-carboxylate with acid to yield tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate.", "Step 5: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1393732-56-3

Product Name

tert-butyl 3-(1,2-dihydroxyethyl)azetidine-1-carboxylate

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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